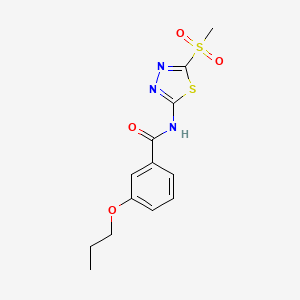![molecular formula C16H19ClN4 B12212320 2-Chloro-3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazine](/img/structure/B12212320.png)
2-Chloro-3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Chloro-4-(2,5-dimethyl-phenyl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyrazinyl is a complex organic compound that belongs to the class of bipyrazinyl derivatives This compound is characterized by the presence of a chloro group and a dimethyl-phenyl group attached to a tetrahydro-bipyrazinyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-4-(2,5-dimethyl-phenyl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyrazinyl typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,5-dimethyl-phenyl hydrazine with a chloro-substituted pyrazine derivative can lead to the formation of the desired bipyrazinyl compound. The reaction conditions often involve the use of catalysts such as palladium or nickel, and solvents like dichloromethane or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-4-(2,5-dimethyl-phenyl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyrazinyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized bipyrazinyl compounds .
Scientific Research Applications
3’-Chloro-4-(2,5-dimethyl-phenyl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyrazinyl has several applications in scientific research:
Mechanism of Action
The mechanism by which 3’-Chloro-4-(2,5-dimethyl-phenyl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyrazinyl exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro and dimethyl-phenyl groups contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid: Shares the chloro-phenyl group but differs in the core structure.
2-Chloromethyl-3,5-dimethyl-4-phenyl-pyrazine: Similar in having a chloro and dimethyl-phenyl group but with a different pyrazine core.
Uniqueness
3’-Chloro-4-(2,5-dimethyl-phenyl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyrazinyl is unique due to its tetrahydro-bipyrazinyl core, which imparts distinct chemical and biological properties. Its structural complexity and functional groups make it a versatile compound for various applications .
Properties
Molecular Formula |
C16H19ClN4 |
|---|---|
Molecular Weight |
302.80 g/mol |
IUPAC Name |
2-chloro-3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazine |
InChI |
InChI=1S/C16H19ClN4/c1-12-3-4-13(2)14(11-12)20-7-9-21(10-8-20)16-15(17)18-5-6-19-16/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
XXSHMIAWLSRPLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=CN=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,1,3-benzoxadiazol-4-yl)-6-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12212239.png)
![1-(2-{[N-(4-methoxyphenyl)carbamoyl]methylthio}acetyl)piperidine-4-carboxamide](/img/structure/B12212243.png)



![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12212263.png)
![(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate](/img/structure/B12212270.png)
![5-Tert-butyl-2-methyl-3-phenyl-7-(prop-2-en-1-ylsulfanyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12212272.png)
![Butanamide, 2-(diethylamino)-N-[[(2,3-dihydro-1H-inden-1-yl)amino]carbonyl]-](/img/structure/B12212280.png)
![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-methylbenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12212286.png)

![2-[(2-Methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate](/img/structure/B12212299.png)
![5-(3-Chlorophenyl)-10-(4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B12212306.png)

